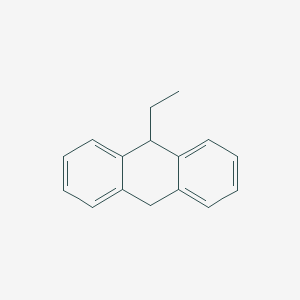
9-Ethyl-9,10-dihydroanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Ethyl-9,10-dihydroanthracene is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the addition of an ethyl group at the 9th position and the reduction of the 9,10 double bond, resulting in a dihydroanthracene structure. It is a colorless solid and is often used in various chemical reactions and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Ethyl-9,10-dihydroanthracene typically involves the reduction of anthracene followed by the introduction of an ethyl group. One common method is the catalytic hydrogenation of anthracene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The ethylation can be achieved using ethyl halides in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form anthraquinone derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Further reduction of this compound can lead to the formation of fully saturated hydrocarbons.
Substitution: The ethyl group can participate in various substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
9-Ethyl-9,10-dihydroanthracene has several applications in scientific research:
Chemistry: Used as a hydrogen donor in various organic reactions and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and cytotoxic properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9-Ethyl-9,10-dihydroanthracene depends on its specific application. In chemical reactions, it acts as a hydrogen donor or acceptor, facilitating various redox processes. In biological systems, its mechanism may involve interaction with cellular targets, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary based on the specific context of its use.
Comparison with Similar Compounds
9,10-Dihydroanthracene: Lacks the ethyl group at the 9th position.
9,10-Diethyl-9,10-dihydroanthracene: Contains two ethyl groups at the 9th and 10th positions.
Anthracene: The parent compound without reduction or ethylation.
Uniqueness: 9-Ethyl-9,10-dihydroanthracene is unique due to the presence of the ethyl group and the reduced 9,10 double bond. This structural modification imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
605-82-3 |
|---|---|
Molecular Formula |
C16H16 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
9-ethyl-9,10-dihydroanthracene |
InChI |
InChI=1S/C16H16/c1-2-14-15-9-5-3-7-12(15)11-13-8-4-6-10-16(13)14/h3-10,14H,2,11H2,1H3 |
InChI Key |
WIAXOGFCMWKDRA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2=CC=CC=C2CC3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


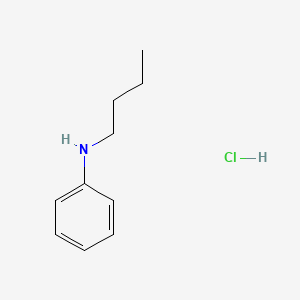
![1,3,7-Trimethyl-8-[7-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)heptyl]purine-2,6-dione](/img/structure/B14745443.png)
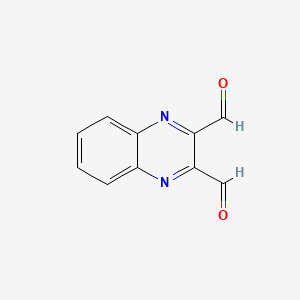
![N-(4-chlorophenyl)-1,3-bis[(4-chlorophenyl)methyl]-2-oxo-1,3,2lambda5-diazaphosphinan-2-amine](/img/structure/B14745445.png)


![Hexahydro-2h-3,5-methanocyclopenta[b]furan](/img/structure/B14745461.png)
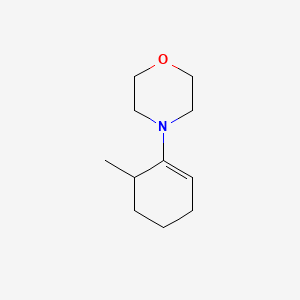
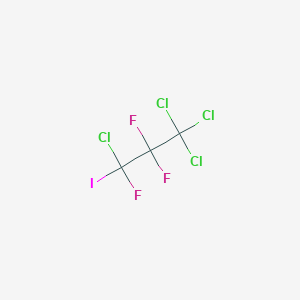

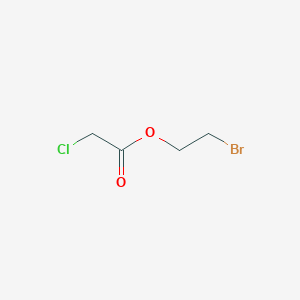
![3,10,12,15,22-pentazapentacyclo[12.8.0.02,11.04,9.016,21]docosa-1(22),2,4,6,8,10,12,14,16,18,20-undecaene](/img/structure/B14745502.png)
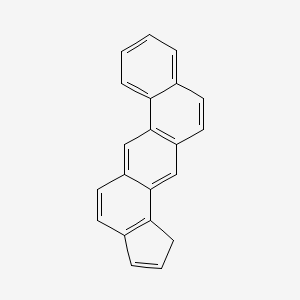
![[(3S,5R,6R,8S,13R,14S,17R)-6-chloro-5,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14745520.png)
